3-Oxo-5alpha-steroid

Description

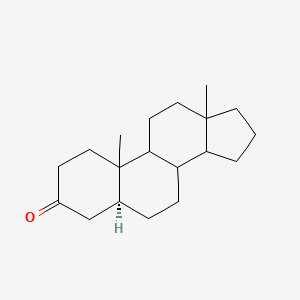

Structure

3D Structure

Properties

Molecular Formula |

C19H30O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(5S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15?,16?,17?,18?,19?/m0/s1 |

InChI Key |

VMNRNUNYBVFVQI-RLWQEURSSA-N |

Isomeric SMILES |

CC12CCCC1C3CC[C@H]4CC(=O)CCC4(C3CC2)C |

Canonical SMILES |

CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |

Synonyms |

5 alpha-androstan-3-one androstan-3-one |

Origin of Product |

United States |

Enzymology of 3 Oxo 5α Steroid 4 Dehydrogenases

Classification and Nomenclature (EC 1.3.1.22)

According to the International Union of Biochemistry and Molecular Biology (IUBMB) enzyme nomenclature, 3-oxo-5α-steroid 4-dehydrogenase is classified under the EC number 1.3.1.22. qmul.ac.ukgenome.jp This classification places it in Class 1 (Oxidoreductases), Subclass 3 (Acting on the CH-CH group of donors), with NAD+ or NADP+ as the acceptor. csjmu.ac.in

The enzyme-catalyzed reaction is: a 3-oxo-5α-steroid + NADP+ = a 3-oxo-Δ4-steroid + NADPH + H+ qmul.ac.uk

The systematic name for this enzyme is 3-oxo-5α-steroid:NADP+ Δ4-oxidoreductase. qmul.ac.uk Due to its wide range of substrates and historical research, it is known by several other names. qmul.ac.ukgenome.jp

Table 1: Nomenclature of EC 1.3.1.22

| Category | Name |

|---|---|

| Accepted Name | 3-oxo-5α-steroid 4-dehydrogenase (NADP+) |

| Systematic Name | 3-oxo-5α-steroid:NADP+ Δ4-oxidoreductase |

| Other Names | Steroid 5α-reductase, 5α-reductase, Testosterone (B1683101) 5α-reductase, Cholestenone 5α-reductase, 3-oxosteroid Δ4-dehydrogenase, 4-ene-5α-reductase |

This enzyme facilitates the conversion of various 3-oxo-Δ4 steroids to their 5α forms. qmul.ac.ukexpasy.org In mammals, key substrates include testosterone, progesterone (B1679170), and corticosterone (B1669441). qmul.ac.ukgenome.jp

Isoenzymes: SRD5A1, SRD5A2, and SRD5A3

In humans, three distinct isoenzymes of steroid 5α-reductase have been identified, each encoded by a separate gene: SRD5A1, SRD5A2, and SRD5A3. wikipedia.orgwikipedia.org While SRD5A1 and SRD5A2 are primarily involved in the metabolism of steroid hormones like the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), SRD5A3's primary role is in the N-linked glycosylation of proteins through the reduction of polyprenol to dolichol. nih.govwikipedia.orgwikipedia.orgnih.gov

The three isoenzymes are integral membrane proteins but differ in their genetic origins and molecular size. nih.govuniroma1.it SRD5A1 is encoded by a gene on chromosome 5, SRD5A2 by a gene on chromosome 2, and SRD5A3 by a gene on chromosome 4. wikipedia.orgwikipedia.orgwikipedia.orgdrugbank.com Each gene consists of five exons. drugbank.com

Table 2: Molecular and Genetic Characteristics of Human 5α-Reductase Isoenzymes

| Characteristic | SRD5A1 | SRD5A2 | SRD5A3 |

|---|---|---|---|

| Gene | SRD5A1 | SRD5A2 | SRD5A3 |

| Chromosomal Locus | 5p15.31 wikipedia.org | 2p23.1 wikipedia.orgdrugbank.com | 4q12 wikipedia.org |

| Protein Size (amino acids) | 259 genecards.org | 254 spandidos-publications.comnih.gov | 318 |

| Molecular Mass (Da) | 29,459 genecards.org | 28,400 nih.gov | 36,500 |

The subcellular localization of the SRD5A isoenzymes has been a subject of some debate, with studies reporting their presence in both the endoplasmic reticulum (ER) and nuclear membranes. nih.govuniroma1.it Early fractionation studies and immunohistochemistry suggested that SRD5A1 is mainly found in nuclear or perinuclear membranes, while SRD5A2 is located in the cytoplasm, likely the ER. nih.govuniroma1.it However, more recent systematic analysis involving transient expression in HeLa cells has determined that all three human isoenzymes—SRD5A1, SRD5A2, and SRD5A3—are localized to the endoplasmic reticulum. nih.govuniroma1.it This ER localization is consistent with their roles in steroid metabolism and protein glycosylation. wikipedia.orggenecards.orgnih.gov Both SRD5A1 and SRD5A2 are considered integral membrane proteins of the ER. wikipedia.orgwikipedia.org

The expression of the three 5α-reductase isoenzymes varies significantly across different human tissues, reflecting their distinct physiological roles. nih.gov

SRD5A1 is expressed in various tissues, including the liver, skin (particularly sebaceous glands), and brain. nih.govwikipedia.org Its expression in the skin begins at puberty. jci.org It is also found at low levels in the prostate. genecards.org

SRD5A2 is the predominant isoenzyme in male reproductive tissues. nih.gov It is highly expressed in the prostate, epididymis, seminal vesicles, and genital skin. nih.govspandidos-publications.commdpi.com Expression is also found in the liver. mdpi.com In the prostate, SRD5A2 is found in both epithelial and stromal cells. ascopubs.orgnih.gov

SRD5A3 is expressed ubiquitously in many human tissues. uniroma1.it High expression has been noted in the brain, particularly the cerebellum, as well as the kidney, liver, pancreas, skin, and placenta. researchgate.netmaayanlab.cloud It has also been found to be overexpressed in some prostate cancers. uniroma1.itgenecards.org

Table 3: Summary of Tissue Expression for 5α-Reductase Isoenzymes

| Isoenzyme | Primary Tissues of Expression |

|---|---|

| SRD5A1 | Skin, Liver, Brain, Prostate (low level) nih.govwikipedia.orggenecards.orgjci.org |

| SRD5A2 | Prostate, Epididymis, Seminal vesicles, Genital skin, Liver nih.govspandidos-publications.commdpi.com |

| SRD5A3 | Ubiquitous; high in Brain (cerebellum), Liver, Kidney, Pancreas, Skin, Placenta uniroma1.itresearchgate.netmaayanlab.cloud |

The isoenzymes exhibit different biochemical properties, including distinct pH optima and affinities for various steroid substrates. SRD5A1 is optimally active at a broad, alkaline pH range, while SRD5A2 functions best at a more acidic pH. wikipedia.org

Kinetic studies have revealed differences in substrate preference. For example, SRD5A2 has a higher affinity for testosterone compared to SRD5A1. nih.gov

Table 4: Biochemical Properties of Human 5α-Reductase Isoenzymes

| Parameter | SRD5A1 | SRD5A2 | SRD5A3 |

|---|---|---|---|

| pH Optimum | Alkaline (7.0 - 9.0) | Acidic (~5.0) wikipedia.org | Neutral |

| Km for Testosterone | 3.6 µM uniprot.org | ~1-5 nM | Higher than SRD5A1/2 |

| Km for Androstenedione (B190577) | 1.7 µM uniprot.org | - | - |

| Km for Progesterone | 0.8 µM uniprot.org | - | - |

| Vmax (Testosterone) | 3.6 nmol/min/mg uniprot.org | - | - |

| Vmax (Androstenedione) | 5.3 nmol/min/mg uniprot.org | - | - |

| Vmax (Progesterone) | 5.0 nmol/min/mg uniprot.org | - | - |

Data for SRD5A3 kinetics with steroid substrates is less defined due to its primary role as a polyprenol reductase.

Catalytic Mechanism of Δ4-Reduction

The catalytic function of 3-oxo-5α-steroid 4-dehydrogenases involves the irreversible reduction of the double bond between carbons 4 and 5 (the Δ4 bond) of a 3-oxo-steroid substrate. nih.govwikipedia.org This reaction is a key step in creating 5α-stereoisomers. nih.gov The process is NADPH-dependent, with NADPH serving as the hydride (H−) donor. wikipedia.orgnih.gov The reaction involves a direct hydride transfer from the NADPH cofactor to the C5 position of the steroid substrate. wikipedia.org Structural analyses of a bacterial homolog suggest a conserved mechanism where the enzyme positions the NADPH cofactor and the steroid substrate within a hydrophobic binding cavity, facilitating the stereospecific reduction. nih.gov

Substrate Specificity

3-Oxo-5α-steroid 4-dehydrogenases exhibit a broad substrate specificity, acting on a variety of C19 and C21 steroids. nih.govdovepress.com The primary requirement for a substrate is a 3-oxo group and a double bond between carbons 4 and 5 (Δ4,5). dovepress.com While the conversion of testosterone to 5α-dihydrotestosterone (DHT) is the most well-characterized reaction, the enzymes metabolize numerous other steroid hormones. nih.govyoutube.com

Key substrates for 5α-reductase isoenzymes include:

Testosterone: Converted to the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govwikipedia.org This conversion is critical for the development of male external genitalia and the prostate. medscape.comresearchgate.net

Progesterone: Reduced to 5α-dihydroprogesterone (5α-DHP). nih.govwikipedia.org

Corticosterone: Converted to its 5α-reduced metabolite. wikipedia.orgresearchgate.net

Androstenedione: Metabolized to 5α-androstanedione. uniprot.orgnih.govwikipedia.org

Other substrates include cortisol, aldosterone, and deoxycorticosterone. nih.govwikipedia.org

Beyond classic steroids, the substrate range extends to other lipidic molecules:

Brassinosteroids: In plants, a related steroid reductase, DET2, is involved in the biosynthesis of brassinosteroids, which are essential for light-regulated development. ebi.ac.ukebi.ac.uk

Polyprenol: The human isoenzyme SRD5A3 possesses polyprenol reductase activity, a crucial step in the synthesis of dolichol, which is necessary for protein N-linked glycosylation. nih.govwikipedia.org

The different isoenzymes (SRD5A1, SRD5A2, and SRD5A3) show varying affinities and activities toward these substrates. tmc.eduugr.es For instance, SRD5A2 is the primary enzyme for testosterone reduction in the prostate, while SRD5A1 is more active in the skin and liver. medscape.com SRD5A3 shows testosterone reductase activity but does not appear to convert progesterone or androstenedione effectively. nih.govtmc.edu

| Substrate | 5α-Reduced Product | Primary Isoenzyme(s) Involved | Physiological Relevance |

|---|---|---|---|

| Testosterone | 5α-Dihydrotestosterone (DHT) | SRD5A1, SRD5A2 | Male sexual development, androgen signaling. nih.govmedscape.com |

| Progesterone | 5α-Dihydroprogesterone (5α-DHP) | SRD5A1, SRD5A2 | Neurosteroid synthesis, pregnancy. nih.govnih.gov |

| Corticosterone | 5α-Dihydrocorticosterone | SRD5A1 | Steroid metabolism and clearance. wikipedia.orgresearchgate.net |

| Androstenedione | 5α-Androstanedione | SRD5A1, SRD5A2 | Androgen biosynthesis pathway. uniprot.orgnih.gov |

| Polyprenol | Dolichol | SRD5A3 | Protein N-linked glycosylation. nih.govwikipedia.org |

Role of NADPH as Cofactor

The reduction of the Δ4,5 double bond is an irreversible reaction that is strictly dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govnih.gov NADPH functions as the hydride donor in the reaction. nih.gov The kinetic mechanism for 5α-reductase is an ordered bi-bi reaction, where NADPH binds to the enzyme first, followed by the steroid substrate. nih.govacs.org After the transfer of a hydride ion from NADPH to the substrate, the 5α-reduced steroid product is released, followed by the release of NADP+. nih.gov This ordered binding and release sequence is common for many pyridine (B92270) nucleotide-dependent enzymes. acs.org The binding of NADPH is facilitated by an extensive hydrogen-bonding network within the enzyme's active site. wikipedia.orgnih.gov

Stereochemistry of 5α-Reduction

The enzymatic reaction is highly stereospecific. It involves the irreversible reduction of the double bond between carbons 4 and 5 of the steroid's A-ring. nih.govdovepress.com The mechanism entails the transfer of a hydride anion (H⁻) from the cofactor NADPH to the α-face of the C5 position of the steroid. nih.govdovepress.com Concurrently, a proton (H⁺) is added to the β-face at the C4 position. nih.gov This results in the formation of a 5α-stereoisomer, where the hydrogen at C5 is in the alpha configuration (below the plane of the ring), distinguishing it from 5β-reduced steroids. nih.gov The key chemical step in the catalytic cycle is this stereospecific hydride transfer. researcher.life

Structural Biology and Enzyme Conformation

Until recently, the structural understanding of human 5α-reductases was limited due to the challenges of working with integral membrane proteins. nih.gov However, recent advances in X-ray crystallography have provided significant insights into their three-dimensional structure. nih.govnih.gov

Transmembrane Topology

3-Oxo-5α-steroid 4-dehydrogenases are intrinsic membrane proteins deeply embedded within the lipid bilayer of the endoplasmic reticulum. nih.govnih.gov The crystal structure of human SRD5A2, as well as a bacterial homolog, revealed a topology consisting of seven transmembrane α-helices (7-TM). nih.govwikipedia.orgnih.govrcsb.org This structure forms a bundle that houses the active site within the membrane. nih.gov The N-terminus of the protein is located in the lumen of the endoplasmic reticulum, while the C-terminus faces the cytosol. wikipedia.org This orientation is critical for its function, allowing it to access lipid-soluble steroid substrates from the membrane and the soluble cofactor NADPH from the cytoplasm.

Active Site Architecture and Substrate Binding Pockets

The active site is a largely enclosed, hydrophobic cavity located within the 7-TM bundle. wikipedia.orgrcsb.org This cavity contains two distinct but connected pockets: one for the steroid substrate and one for the cofactor NADPH. scispace.com

NADPH Binding Pocket: The NADPH binding site is positioned within the transmembrane bundle but is enclosed on the cytosolic side by cytoplasmic loops (L1, L3, and L5). nih.govnih.gov This unique feature shields the cofactor from the cytosol. scispace.com The binding is stabilized by numerous polar and hydrophobic interactions. nih.govscispace.com Molecular dynamics simulations suggest that these cytosolic loops are highly flexible, likely undergoing conformational changes to allow for the exchange of NADPH and NADP+. nih.govrcsb.org

Substrate Binding Pocket: The steroid substrate binding pocket is largely hydrophobic, consistent with its lipid-soluble substrates. wikipedia.orgscispace.com It is thought that substrates access this pocket laterally from the lipid bilayer through an opening between the transmembrane helices. nih.gov Structural and mutagenesis studies have identified key residues, such as E57 and Y91 in SRD5A2, as crucial for substrate binding and catalysis. nih.govrcsb.orgnih.gov These residues are believed to facilitate the hydride transfer from NADPH to the steroid. nih.gov

Insights from Crystallography and Homology Modeling

For many years, the absence of an experimental 3D structure meant that researchers relied on computational methods like homology modeling to predict the structure of 5α-reductases. ugr.esnih.govresearchgate.net These models were built using the structures of distantly related proteins and provided initial hypotheses about the enzyme's architecture and inhibitor binding. nih.gov

The first experimental structure was of a bacterial homolog, PbSRD5A, solved at a resolution of 2.0 Å. nih.govrcsb.org This was a significant breakthrough, confirming the 7-TM architecture. rcsb.org Subsequently, the crystal structure of human SRD5A2 was solved at 2.8 Å resolution in a complex with the inhibitor finasteride (B1672673) and NADPH. nih.govrcsb.orgmdpi.com This human structure provided a detailed view of the active site, the binding modes of the cofactor and an inhibitor, and offered a molecular basis for understanding the effects of disease-causing mutations. nih.govnih.gov X-ray crystallography has been fundamental in revealing the atomic details that govern the function of these enzymes and provides a solid foundation for the structure-based design of new, more specific inhibitors. wikipedia.orgspringernature.com

| Enzyme | Organism | Method | Resolution | PDB ID | Key Structural Features |

|---|---|---|---|---|---|

| SRD5A2 | Homo sapiens | X-ray Crystallography | 2.8 Å | 7BW1 | 7-TM topology; complex with finasteride and NADPH. rcsb.orgmdpi.com |

| PbSRD5A | Proteobacteria bacterium | X-ray Crystallography | 2.0 Å | 7C83 | Homolog of human SRD5A1/2; complex with NADPH. rcsb.org |

Biosynthetic and Metabolic Pathways Involving 3 Oxo 5α Steroids

Androgen Metabolism Pathways

The transformation of androgens into their more potent 5α-reduced forms is a key aspect of androgen physiology, occurring in various androgen-sensitive tissues.

Conversion of Testosterone (B1683101) to Dihydrotestosterone (B1667394)

The conversion of testosterone to dihydrotestosterone (DHT) is a pivotal step in androgen action, particularly for the development and function of specific male tissues. wikipedia.orgnews-medical.net This irreversible reaction is catalyzed by the enzyme 5α-reductase, which reduces the double bond between the C4 and C5 positions of testosterone. wikipedia.orgnews-medical.net DHT is considered a pure androgen as it cannot be converted to estrogen. nih.gov

DHT binds to the androgen receptor with a much greater affinity than testosterone, amplifying the androgenic signal. news-medical.netnews-medical.net This conversion is essential for the embryonic differentiation of male external genitalia, including the penis, scrotum, and prostate. wikipedia.orgnih.gov Throughout life, DHT is involved in the growth of body, facial, and pubic hair, sebaceous gland activity, and the development and maintenance of the prostate gland and seminal vesicles. wikipedia.orgnih.gov

The enzyme 5α-reductase exists in different isoforms, with types 1, 2, and 3 being the most well-known. wikipedia.org These isoenzymes are expressed in various tissues, including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain. wikipedia.org While most of the body's DHT is produced in peripheral tissues, the liver is the primary source of circulating DHT. wikipedia.org However, within the prostate gland, over 90% of testosterone is converted to DHT, making it the dominant androgen in this tissue. wikipedia.org

Table 1: Key Aspects of Testosterone to Dihydrotestosterone Conversion

| Feature | Description |

|---|---|

| Enzyme | 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) wikipedia.orgnews-medical.net |

| Substrate | Testosterone wikipedia.orgwikipedia.org |

| Product | Dihydrotestosterone (DHT) wikipedia.orgnews-medical.net |

| Significance | Amplification of androgenic signal; essential for male sexual differentiation and development of secondary sexual characteristics. wikipedia.orgnews-medical.netnih.gov |

| Tissues | Prostate, seminal vesicles, skin, hair follicles, liver, brain. wikipedia.org |

Metabolism of Androstenedione (B190577)

Androstenedione, a major circulating androgen, particularly in women, serves as a precursor for more potent androgens through metabolic conversion in various tissues. nih.gov Human osteoblast-like cells, for example, can convert androstenedione into testosterone and dihydrotestosterone. nih.gov This transformation involves the actions of 17β-hydroxysteroid dehydrogenase and 5α-reductase. nih.gov

The pathway can proceed in two ways: androstenedione can first be converted to testosterone, which is then 5α-reduced to DHT, or it can be 5α-reduced to 5α-androstanedione, which is then converted to DHT. oaepublish.com This local, or intracrine, production of potent androgens from circulating precursors like androstenedione highlights the importance of tissue-specific steroid metabolism. nih.govoaepublish.com

Table 2: Androstenedione Metabolism to 5α-Reduced Steroids

| Enzyme | Substrate(s) | Product(s) | Tissue Example |

|---|---|---|---|

| 5α-reductase | Androstenedione | 5α-Androstanedione | Osteoblast-like cells nih.gov |

| 17β-hydroxysteroid dehydrogenase | Androstenedione, 5α-Androstanedione | Testosterone, Dihydrotestosterone | Osteoblast-like cells nih.gov |

Glucocorticoid Metabolism and 5α-Reduction

The metabolism of glucocorticoids, such as cortisol, involves A-ring reduction by 5α- and 5β-reductases, which has traditionally been viewed as an inactivation pathway. nih.govoup.com This process, occurring primarily in the liver, contributes significantly to the clearance of glucocorticoids. wikipedia.orgoup.complos.org The enzymes 5α-reductase type 1 and 2 are the main enzymes involved in the hepatic clearance of cortisol. wikipedia.org

However, emerging research suggests that 5α-reduced metabolites of glucocorticoids may possess biological activity. nih.gov For instance, 5α-dihydrocortisol has been identified in human aqueous humor. wikipedia.org Furthermore, studies have shown that 5α-reduced metabolites of corticosterone (B1669441), such as 5α-dihydrocorticosterone (5αDHB) and 5α-tetrahydrocorticosterone (5αTHB), can act as glucocorticoid receptor agonists. nih.gov In vitro experiments demonstrated that 5αTHB was almost as effective as corticosterone in activating the glucocorticoid receptor and inducing the expression of glucocorticoid-regulated genes. nih.gov This indicates that in tissues expressing 5α-reductases, the local glucocorticoid response may be influenced by both the primary glucocorticoid and its 5α-reduced metabolites. nih.gov

Table 3: 5α-Reduction in Glucocorticoid Metabolism

| Precursor | 5α-Reduced Metabolite(s) | Key Enzyme | Primary Location | Significance |

|---|---|---|---|---|

| Cortisol | 5α-Dihydrocortisol wikipedia.org | 5α-reductase wikipedia.orgoup.com | Liver wikipedia.orgplos.org | Clearance of cortisol; potential for active metabolites. wikipedia.orgnih.govoup.com |

| Corticosterone | 5α-Dihydrocorticosterone (5αDHB), 5α-Tetrahydrocorticosterone (5αTHB) nih.gov | 5α-reductase nih.gov | Liver, other tissues nih.govplos.org | Metabolites can act as glucocorticoid receptor agonists. nih.gov |

Progestin Metabolism and Formation of 5α-Reduced Metabolites

Progesterone (B1679170), a key progestin, undergoes 5α-reduction to form biologically active metabolites. wikipedia.orgnih.gov The enzyme 5α-reductase converts progesterone into 5α-dihydroprogesterone (DHP). wikipedia.orgnih.govbioscientifica.com DHP can then be further metabolized by 3α-hydroxysteroid dehydrogenase to allopregnanolone (B1667786) (3α,5α-tetrahydroprogesterone). nih.gov

This metabolic pathway is significant in various tissues, including the brain, where these 5α-reduced neurosteroids are formed. nih.gov Studies have shown that the 5α-reductase that metabolizes progesterone has a higher activity in neurons compared to glial cells. nih.gov Conversely, the subsequent conversion of DHP to allopregnanolone is primarily carried out by type-1 astrocytes. nih.gov In human osteoblasts, progesterone is metabolized to inactive 20α-DH-progesterone and 5α-DH-progesterone, with high expression of 5α-reductase type 1. endocrine-abstracts.org

The formation of these 5α-reduced pregnanes is also crucial during pregnancy in some species, like the mare, where they are involved in pregnancy maintenance and fetal quiescence. bioscientifica.com

Table 4: Progesterone 5α-Reduction and Subsequent Metabolism

| Precursor | Intermediate | Final Metabolite Example | Key Enzymes | Tissue Examples |

|---|---|---|---|---|

| Progesterone | 5α-Dihydroprogesterone (DHP) wikipedia.orgnih.gov | Allopregnanolone nih.gov | 5α-reductase, 3α-hydroxysteroid dehydrogenase nih.gov | Brain (neurons, astrocytes), placenta, osteoblasts. nih.govbioscientifica.comendocrine-abstracts.org |

Bile Acid Biosynthesis Pathways

The synthesis of bile acids from cholesterol involves a series of enzymatic reactions, and 5α-reduction plays a role in this complex process. wikipedia.org In an alternative pathway of bile acid synthesis, there is evidence for the involvement of a 5α-reductase. In cases of a deficiency in the primary pathway's enzyme, Δ4-3-oxosteroid 5β-reductase, there is an accumulation of allo (5α-H)-bile acids. nih.govnih.gov This suggests an active Δ4-3-oxosteroid 5α-reductase that can convert the Δ4-3-oxo-C27 intermediates to their corresponding 3α-hydroxy-5α(H)-structures. nih.govnih.gov

The key intermediates, 7α-hydroxy-4-cholesten-3-one and 7α,12α-dihydroxy-4-cholesten-3-one, which are precursors for chenodeoxycholic acid and cholic acid respectively, can undergo 5α-reduction. nih.gov The enzyme responsible for the 5β-reduction, AKR1D1, is critical for the primary bile acid synthesis pathway, and its regulation is influenced by bile acids themselves. plos.org The existence of the 5α-reduction pathway highlights the intricate network of reactions governing bile acid homeostasis.

Intracrine Steroid Metabolism Pathways

Intracrinology describes the process where tissues synthesize active steroid hormones from circulating inactive precursors. nih.govnih.gov This is particularly important for the production of potent androgens like DHT in peripheral tissues. nih.gov Adrenal glands secrete dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form (DHEA-S), which are taken up by peripheral tissues. oaepublish.comnih.gov

Within these tissues, a series of enzymatic reactions, including the action of 3β-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase, and 5α-reductase, convert these precursors into testosterone and subsequently into DHT. nih.gov This local synthesis allows for tissue-specific regulation of androgen action, independent of circulating testosterone levels. nih.gov For instance, skeletal muscle expresses the necessary enzymes to synthesize both testosterone and DHT from DHEA. nih.gov This intracrine pathway ensures that tissues like the prostate can maintain high levels of potent androgens, which is significant in both normal physiology and in conditions like prostate cancer. oaepublish.com

Table 5: Key Enzymes in Intracrine Androgen Biosynthesis

| Enzyme | Function | Substrate Example | Product Example |

|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase | Conversion of Δ5-steroids to Δ4-steroids | DHEA | Androstenedione oaepublish.com |

| 17β-hydroxysteroid dehydrogenase | Interconversion of 17-keto and 17-hydroxy steroids | Androstenedione | Testosterone oaepublish.com |

| 5α-reductase | Reduction of Δ4-steroids to 5α-reduced steroids | Testosterone | Dihydrotestosterone (DHT) oaepublish.comnih.gov |

Regulation of 3 Oxo 5α Steroid 4 Dehydrogenase Activity and Expression

Transcriptional Regulation of SRD5A Genes

The expression of the genes encoding the 5α-reductase isoenzymes (SRD5A1, SRD5A2, and SRD5A3) is a complex process influenced by a variety of factors, including hormonal signals, cell-type-specific elements, and epigenetic modifications.

Androgen-Dependent Regulation

Androgens themselves are primary regulators of SRD5A gene expression, creating a feedback loop that controls their own metabolism. This regulation, however, is not uniform across the different isoenzymes. In prostate cancer cells, for instance, the androgen receptor (AR) has been shown to differentially regulate SRD5A1 and SRD5A2. Activation of the AR induces the expression of SRD5A1, while it concurrently represses the expression of SRD5A2. oup.comnih.gov This inverse regulation may contribute to the observed shift in isoenzyme expression during prostate cancer progression, where SRD5A1 levels often increase while SRD5A2 levels decrease. oup.comnih.gov

This androgen-mediated control occurs at the transcriptional level. webmd.com Studies have demonstrated that the AR is recruited to the genomic loci of both SRD5A1 and SRD5A2 genes following androgen stimulation. oup.comnih.gov However, the functional outcome of this recruitment differs. In the case of SRD5A1, AR binding leads to transcriptional activation, a process that can be monitored by the recruitment of RNA polymerase II. oup.comnih.gov Conversely, AR recruitment to the SRD5A2 gene results in transcriptional repression. oup.comnih.gov This differential regulation highlights the complexity of androgen signaling in controlling steroid metabolism.

Table 1: Androgen-Dependent Regulation of SRD5A Gene Expression in Prostate Cancer Cells

| Gene | Effect of Androgen Receptor (AR) Activation | Transcriptional Outcome |

|---|---|---|

| SRD5A1 | Induction | Activation |

| SRD5A2 | Repression | Repression |

Cell Type-Specific Regulatory Mechanisms

The expression of 5α-reductase isoenzymes is highly dependent on the specific cell type and tissue. This specificity is crucial for the localized production of potent androgens where they are needed. For example, in the fetal rat urogenital tract, the expression of the type 1 isoenzyme (SRD5A1) is predominantly found in epithelial cells, whereas the type 2 isoenzyme (SRD5A2) is confined to mesenchymal cells. nih.gov This distinct localization is observed in both testosterone-dependent and dihydrotestosterone-dependent structures and is consistent between male and female fetuses. nih.gov

Furthermore, the response to androgens can also be cell-type specific. In human prostate cells, androgens have been shown to regulate the mRNA levels of 5α-reductase isoenzymes in a manner that is dependent on the specific cell line being studied. webmd.com This suggests that the cellular context, including the presence of specific transcription factors and co-regulators, plays a critical role in determining the ultimate transcriptional response to hormonal signals.

Epigenetic Modifications

Epigenetic mechanisms, particularly DNA methylation, play a significant role in regulating the expression of SRD5A genes. The SRD5A1 gene, for instance, is susceptible to epigenetic regulation in response to environmental stressors during critical developmental periods. nih.gov This can lead to increased DNA methylation at an intronic enhancer region of the gene, resulting in its reduced expression and potentially having long-lasting effects on reproductive function. nih.gov

Post-Translational Modification and Enzyme Activity Modulation

Beyond the level of gene transcription, the activity of the 3-oxo-5α-steroid 4-dehydrogenase enzyme is further fine-tuned by post-translational modifications and the interaction with various regulatory molecules. These mechanisms allow for rapid and dynamic control of enzyme function in response to cellular needs.

Phosphorylation State Effects

Evidence suggests that the phosphorylation state of 5α-reductase may be a key determinant of its catalytic activity. Studies on microsomal preparations from hyperplastic human prostates have shown that the enzyme's kinetics are influenced by agents that affect phosphorylation. oup.com Specifically, the presence of ATP was found to increase enzyme activity in a dose-dependent manner, while 2,4-dinitrophenol (B41442) (DNP), a mitochondrial uncoupler that depletes cellular ATP, decreased its activity. oup.comnih.govwikipedia.orgmdpi.comquora.com

These observations strongly support the hypothesis that 5α-reductase activity, and consequently the production of DHT, is an energy-dependent process that likely involves a phosphorylation step. oup.com The inverse correlation observed between 5α-reductase activity and the concentration of prostatic acid phosphatase further suggests a role for phosphatases in dephosphorylating and thereby potentially inactivating the enzyme. oup.com However, the specific protein kinases and phosphatases that directly target and regulate 5α-reductase have yet to be fully elucidated.

Other Regulatory Proteins and Co-factors

The catalytic activity of 3-oxo-5α-steroid 4-dehydrogenase is critically dependent on the presence of the co-factor NADPH. medchemexpress.comwikipedia.org NADPH acts as a hydride donor in the reduction of the double bond of steroid substrates. wikipedia.org The binding of NADPH to the enzyme is a prerequisite for substrate binding and the subsequent catalytic reaction. nih.govwikipedia.org The concentration of NADPH within the cell can therefore directly influence the rate of DHT synthesis. oup.com

Beyond essential co-factors, other proteins can also influence 5α-reductase activity. For instance, sterol regulatory element-binding proteins (SREBPs) have been shown to regulate the expression of SRD5A2. This provides a link between cholesterol metabolism and androgen synthesis. While direct protein-protein interactions that modulate enzyme activity post-translationally are not yet well-defined, the intricate network of metabolic pathways within the cell suggests that such interactions are likely to play a role in the fine-tuning of 5α-reductase function.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 3-Oxo-5alpha-steroid |

| 5α-reductase |

| Androgen |

| Dihydrotestosterone (B1667394) (DHT) |

| Testosterone (B1683101) |

| ATP |

| 2,4-dinitrophenol (DNP) |

| NADPH |

| Prostatic acid phosphatase |

Genetic Variations and Polymorphisms Affecting Enzyme Function

Genetic variability in the SRD5A2 gene, which encodes the 3-oxo-5α-steroid 4-dehydrogenase 2 enzyme (also known as steroid 5α-reductase 2), can significantly impact its function and play a crucial role in both normal human development and disease susceptibility. nih.gov These genetic alterations range from single nucleotide polymorphisms (SNPs) that may subtly modify enzyme activity to more severe mutations that can drastically reduce or completely eliminate its function. medlineplus.gov

To date, approximately 114 different mutations in the SRD5A2 gene have been identified. nih.gov Many of these are missense mutations, which result in the change of a single amino acid in the protein sequence. medlineplus.gov Such changes can affect the enzyme's catalytic efficiency (Vmax/Km) or lead to residual enzymatic activity by causing incorrect interactions between amino acid residues, the testosterone substrate, or the NADPH cofactor. nih.govresearchgate.net The consequences of these mutations are most prominently observed in 5-alpha reductase deficiency, an autosomal recessive condition. frontiersin.orgnih.gov In this disorder, mutations can render the enzyme completely inactive or significantly reduce its function. medlineplus.gov This impairment in the conversion of testosterone to dihydrotestosterone (DHT) disrupts the normal development of external male genitalia before birth. medlineplus.govmedlineplus.gov

Functional studies of various SRD5A2 mutations have provided detailed insights into their biochemical consequences. For instance, an analysis of ten different missense mutations demonstrated that eight of these variants led to either partial or complete loss of enzyme activity when compared to the wild-type enzyme. nih.gov The wild-type enzyme exhibits a Michaelis constant (Km,app) of 0.7 μM and a maximum velocity (Vmax,app) of 4044 pmol/mg P/min, while the studied variants showed a range of impaired kinetics (Km,app = 0.16–2.6 μM; Vmax,app = 224−2640 pmol/mg P/min). nih.gov Specific mutations, such as p.Glu197Asp and p.Pro212Arg, have been shown to cause a total loss of enzymatic activity, particularly when present in a compound heterozygous state. frontiersin.org

Beyond severe mutations causing 5-alpha reductase deficiency, several common polymorphisms in the SRD5A2 gene have been extensively studied for their association with various health conditions, including prostate cancer and polycystic ovary syndrome (PCOS). medlineplus.govnih.gov

Two of the most studied polymorphisms are Val89Leu (V89L) and Ala49Thr (A49T). medlineplus.gov

Val89Leu (V89L): This common variation involves the substitution of the amino acid valine with leucine (B10760876) at position 89. medlineplus.gov In vitro and in vivo studies have consistently indicated that the leucine variant leads to reduced 5α-reductase activity. nih.gov While its association with prostate cancer risk has been a subject of debate with some studies showing no significant link, it has been associated with prostate volume. medlineplus.govnih.gov In women, the V89L polymorphism is associated with a reduced risk of developing PCOS due to the decreased enzyme activity. medlineplus.govmedlineplus.gov

Ala49Thr (A49T): This polymorphism results in the replacement of alanine (B10760859) with threonine at codon 49. aacrjournals.org In vitro studies have shown that this variant can increase the enzyme's activity by approximately five-fold compared to the normal protein. aacrjournals.org Despite its potential to increase enzyme function, its role in prostate cancer risk remains unclear, and it is a rare polymorphism across different populations. aacrjournals.orgnih.gov

Another notable polymorphism is a (TA)n repeat in the gene. aacrjournals.org Studies have suggested that a long TA repeat might be associated with a decreased risk of prostate cancer. nih.gov

The ethnic and racial distribution of these polymorphisms varies, which may contribute to the observed differences in the incidence of conditions like prostate cancer among different populations. nih.govaacrjournals.org For example, the A49T variant T allele is more common in Caucasian men compared to African-American or Hispanic men. aacrjournals.org

Somatic mutations in the SRD5A2 gene, which are acquired during a person's lifetime and are not inherited, have also been identified in prostate cancer cells. medlineplus.govmedlineplus.gov These mutations may lead to increased activity of the steroid 5-alpha reductase 2 enzyme, resulting in higher levels of DHT within the prostate tissue, which could potentially stimulate the growth of prostate cancer. medlineplus.govmedlineplus.gov

The following tables summarize key polymorphisms and mutations in the SRD5A2 gene and their documented effects on enzyme function.

Table 1: Common Polymorphisms in the SRD5A2 Gene and Their Functional Impact

| Polymorphism | Amino Acid Change | Effect on Enzyme Activity | Associated Conditions |

|---|---|---|---|

| V89L | Valine to Leucine at codon 89 | Reduced activity nih.gov | Reduced risk of Polycystic Ovary Syndrome (PCOS) medlineplus.govmedlineplus.gov |

| A49T | Alanine to Threonine at codon 49 | Increased activity (in vitro) aacrjournals.org | Unclear association with prostate cancer risk medlineplus.govaacrjournals.org |

| (TA)n repeat | Not applicable | Variable; long repeats may alter risk | Long repeats associated with decreased prostate cancer risk nih.gov |

Table 2: Examples of Pathogenic Mutations in the SRD5A2 Gene and Their Effect on Enzyme Kinetics

| Mutation | Amino Acid Change | Effect on Enzyme Activity | Vmax,app (pmol/mg P/min) | Km,app (μM) |

|---|---|---|---|---|

| Wild-Type | None | Normal | 4044 nih.gov | 0.7 nih.gov |

| p.V3I | Valine to Isoleucine at codon 3 | Partial loss of activity | 2640 nih.gov | 2.6 nih.gov |

| p.S14R | Serine to Arginine at codon 14 | Partial loss of activity | 224 nih.gov | 0.16 nih.gov |

| p.R171S | Arginine to Serine at codon 171 | Complete loss of activity | Not detectable | Not applicable |

| p.Glu197Asp | Glutamic acid to Aspartic acid at codon 197 | Total loss of activity frontiersin.org | Not detectable | Not applicable |

| p.Pro212Arg | Proline to Arginine at codon 212 | Total loss of activity frontiersin.org | Not detectable | Not applicable |

Physiological Roles of 3 Oxo 5α Steroids and Their Enzymatic Formation

Developmental Biology and Sexual Differentiation (Animal Models)

The synthesis of 3-oxo-5α-steroids is a pivotal event in the developmental biology of mammals, particularly in the process of male sexual differentiation. The conversion of testosterone (B1683101) to its more potent 5α-reduced metabolite, dihydrotestosterone (B1667394) (DHT), is essential for the proper development of male external genitalia and the prostate gland.

In male mammalian fetuses, the development of the urogenital tract is a complex process orchestrated by androgens. While testosterone, secreted by the fetal testes, is responsible for the differentiation of the Wolffian ducts into the epididymis, vas deferens, and seminal vesicles, the development of the prostate and external genitalia is dependent on the local conversion of testosterone to dihydrotestosterone (DHT). This conversion is mediated by the enzyme 5α-reductase.

Studies in fetal rats have shown that two isozymes of 5α-reductase, type 1 and type 2, are expressed in the urogenital tract. The type 2 isozyme is considered predominant in the development of the male external genitalia and prostate. Its expression is localized to the mesenchymal cells of the urogenital sinus and genital tubercle, where it converts testosterone into DHT. DHT then acts on the adjacent epithelial cells to induce the formation of the prostate gland and the masculinization of the external genitalia, including the penis and scrotum.

The critical role of DHT in this process has been demonstrated in animal models with deficiencies in 5α-reductase. Male rats treated with a 5α-reductase inhibitor during gestation exhibit impaired prostate development and feminized external genitalia, while the testosterone-dependent Wolffian duct structures remain unaffected. This underscores the necessity of 3-oxo-5α-steroid formation for the complete masculinization of the urogenital tract.

Key Findings on 5α-Reductase in Urogenital Development (Rat Model)

| Enzyme/Hormone | Primary Site of Action/Expression | Developmental Role | Effect of Deficiency/Inhibition |

|---|---|---|---|

| Testosterone | Wolffian Ducts | Differentiation into epididymis, vas deferens, seminal vesicles. | Structures remain intact even with 5α-reductase inhibition. |

| 5α-Reductase Type 2 | Mesenchymal cells of urogenital sinus and external genitalia. | Converts testosterone to DHT. | Impaired prostate and external genitalia development. |

| Dihydrotestosterone (DHT) | Epithelial cells of urogenital sinus and external genitalia. | Induces formation of prostate and masculinization of external genitalia. | Ambiguous or female-like external genitalia. |

Beyond the well-established role in fetal sexual differentiation, there is evidence suggesting that the formation of 3-oxo-5α-steroids may play a role even earlier in embryonic development. Studies on equine conceptuses (the embryo and its associated membranes) have demonstrated the presence of 5α-reductase activity and the formation of 5α-reduced metabolites of progesterone (B1679170), androstenedione (B190577), and testosterone as early as 20 to 31 days of pregnancy.

In the equine embryo proper and its surrounding membranes, progesterone is metabolized to 5α-dihydroprogesterone (DHP) and 3β,5α-tetrahydroprogesterone. Similarly, androstenedione and testosterone are converted to their respective 5α-reduced forms. The presence of these metabolic pathways at such an early stage of gestation, long before the onset of sexual differentiation of the gonads, suggests that these 5α-reduced steroids may have regulatory functions in the establishment and maintenance of pregnancy. While the precise roles of these compounds in the early equine embryo are still under investigation, their formation points to a broader significance of 3-oxo-5α-steroid synthesis in developmental biology beyond androgenic actions.

Hormonal Signal Amplification Mechanisms

A key physiological role of the enzymatic formation of 3-oxo-5α-steroids is the amplification of hormonal signals. This is most evident in the androgen signaling pathway, where the conversion of testosterone to DHT represents a critical amplification step in specific target tissues.

DHT is a more potent androgen than testosterone, primarily due to its higher binding affinity for the androgen receptor (AR). Studies have shown that DHT binds to the AR with approximately twice the affinity of testosterone. Furthermore, the dissociation rate of the DHT-AR complex is significantly slower than that of the testosterone-AR complex. This prolonged interaction between DHT and its receptor leads to a more stable and transcriptionally active complex, resulting in an amplified androgenic response in tissues that express 5α-reductase.

This mechanism allows for a differential androgenic response in various tissues. Tissues that are primarily dependent on testosterone, such as the Wolffian ducts, respond to the circulating levels of this hormone. In contrast, tissues like the prostate and the skin of the external genitalia, which express high levels of 5α-reductase, are exposed to a much stronger androgenic signal in the form of DHT. This localized amplification is crucial for the full development and function of these tissues.

Comparison of Testosterone and Dihydrotestosterone (DHT)

| Characteristic | Testosterone | Dihydrotestosterone (DHT) |

|---|---|---|

| Potency | Potent androgen. | More potent androgen than testosterone. |

| Binding Affinity to AR | High. | Approximately 2-fold higher than testosterone. |

| Dissociation Rate from AR | Faster. | Slower than testosterone, leading to a more stable receptor complex. |

| Primary Role in Development | Wolffian duct differentiation. | External genitalia and prostate development. |

Role in Specific Organ Systems (non-clinical focus)

The physiological importance of 3-oxo-5α-steroids extends to the function of various organ systems in adult animals, including the reproductive tract and the central nervous system.

In adult male animals, the continuous production of DHT within the reproductive tract is essential for maintaining the structure and function of androgen-dependent tissues. The prostate gland, seminal vesicles, and epididymis all rely on the potent androgenic stimulation provided by DHT for their normal physiological activities.

In the prostate, DHT is the principal androgen and is crucial for glandular growth and secretory function. Animal models have demonstrated that inhibition of 5α-reductase leads to a reduction in prostate size and secretory activity. In male mice, androgens are essential for the development and maintenance of the male reproductive tract. The conversion of testosterone to DHT is particularly important for the accessory organs that are not directly exposed to high concentrations of testicular testosterone.

The enzyme 5α-reductase is also expressed in the central nervous system (CNS), where it metabolizes not only testosterone but also other steroid hormones like progesterone and deoxycorticosterone. This leads to the formation of neurosteroids, such as 5α-dihydroprogesterone (DHP) and allopregnanolone (B1667786), which can modulate neuronal function.

Two isoforms of 5α-reductase, type 1 and type 2, have been identified in the brain. Their distribution varies across different brain regions, suggesting distinct functional roles. For instance, in the adult rat brain, both isozymes are present and their expression can be regulated by androgens.

The 5α-reduced metabolites produced in the CNS are thought to play a role in various neurological processes. Allopregnanolone, for example, is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. Through this mechanism, it can influence neuronal excitability and has been implicated in processes such as anxiety and stress responses. 5α-DHP, on the other hand, can act via intracellular progesterone receptors to regulate gene expression. Studies in socially isolated mice, which exhibit behavioral abnormalities, have shown alterations in the brain levels of these neurosteroids, suggesting their involvement in the regulation of mood and behavior.

Hepatic Metabolism and Glucocorticoid Homeostasis

The transformation of glucocorticoids is primarily carried out by a family of enzymes known as 5α-reductases (SRD5A). nih.govmdpi.com These enzymes catalyze the reduction of the double bond between the fourth and fifth carbon atoms in the A-ring of steroid hormones like cortisol. nih.gov This conversion results in the formation of 5α-reduced metabolites, such as 5α-dihydrocortisol, which are generally considered inactive forms of the hormone. mdpi.com Subsequent enzymatic action by 3α-hydroxysteroid dehydrogenase further metabolizes these compounds into tetrahydrocortisol. mdpi.com

There are two main isoforms of 5α-reductase involved in this process. mdpi.com Type 1 (SRD5A1) is highly expressed in the liver and is considered the principal enzyme for glucocorticoid metabolism in this organ. kegg.jpmdpi.com Type 2 (SRD5A2) is also found in the liver, although its primary sites of expression are in reproductive tissues. mdpi.comfrontiersin.org The activity of these enzymes effectively reduces the concentration of active glucocorticoids, thereby modulating the activation of the glucocorticoid receptor (GR). nih.govbyjus.com

This hepatic inactivation of glucocorticoids is integral to maintaining metabolic homeostasis. Glucocorticoids are potent regulators of glucose and lipid metabolism, and their excessive activity can lead to conditions such as insulin (B600854) resistance and nonalcoholic fatty liver disease (NAFLD). frontiersin.orgfrontiersin.org By converting active glucocorticoids into their inactive 3-oxo-5α-steroid forms, the liver protects itself and the rest of the body from glucocorticoid excess. nih.gov Research has shown that inhibition of 5α-reductase activity can augment the effects of cortisol in hepatocytes, demonstrating the enzyme's importance in regulating glucocorticoid action. frontiersin.org Conversely, upregulation of 5α-reductase in the liver during metabolic disease may be a protective mechanism against both the metabolic and inflammatory insults of excess glucocorticoids. nih.gov

The balance between active glucocorticoids and their 5α-reduced metabolites is therefore a key determinant of hepatic and systemic metabolic health. The enzymatic formation of 3-oxo-5α-steroids in the liver represents a fundamental pathway for prereceptor regulation of glucocorticoid signaling. frontiersin.org

Table 1: Key Enzymes in the Hepatic 5α-Reduction of Glucocorticoids

| Enzyme | Gene | Substrate (Example) | Product (Example) | Primary Function in Liver |

| 5α-Reductase Type 1 | SRD5A1 | Cortisol | 5α-Dihydrocortisol | Inactivation of glucocorticoids to regulate metabolic homeostasis. nih.govmdpi.com |

| 5α-Reductase Type 2 | SRD5A2 | Cortisol | 5α-Dihydrocortisol | Contributes to glucocorticoid inactivation. mdpi.comfrontiersin.org |

| 3α-Hydroxysteroid Dehydrogenase | - | 5α-Dihydrocortisol | Tetrahydrocortisol | Further metabolism of 5α-reduced glucocorticoids for excretion. mdpi.com |

Plant Steroid Physiology (Brassinosteroids)

In the plant kingdom, 3-oxo-5α-steroids are fundamental intermediates in the biosynthesis of brassinosteroids (BRs), a class of polyhydroxylated steroid hormones essential for normal growth and development. annualreviews.orgnih.gov Brassinosteroids are involved in a wide array of physiological processes, including cell elongation, cell division, vascular differentiation, seed germination, and responses to environmental stress. frontiersin.orgnih.gov The core structure of all biologically active brassinosteroids is derived from a 5α-steroid skeleton. frontiersin.orgnih.gov

The biosynthesis of brassinosteroids occurs through a complex network of pathways originating from the plant sterol campesterol (B1663852). kegg.jp A pivotal step in these pathways is the conversion of a 3-oxo-Δ4-steroid intermediate to a 3-oxo-5α-steroid. This reaction is catalyzed by the enzyme steroid 5α-reductase, encoded by the DET2 gene in the model plant Arabidopsis thaliana. nih.govgenome.jp The DET2 enzyme is homologous to mammalian steroid 5α-reductases and performs the same fundamental reaction: the reduction of the C4-C5 double bond. nih.gov

This 5α-reduction is crucial for the formation of campestanol, a key precursor that feeds into the main brassinosteroid biosynthetic pathways, known as the early and late C-6 oxidation pathways. annualreviews.orgnih.gov For example, in the late C-6 oxidation pathway, campesterol is converted through several steps to (24R)-ergostan-4-en-3β-one, which is then reduced by DET2 to (24R)-5α-ergostan-3-one. nih.gov This 3-oxo-5α-steroid is then further processed through a series of hydroxylation and oxidation reactions catalyzed by various cytochrome P450 enzymes to produce the most active brassinosteroids, castasterone (B119632) and brassinolide. kegg.jpnih.gov

The formation of the 3-oxo-5α-steroid moiety is therefore an indispensable step that establishes the stereochemistry of the A/B ring junction, which is a defining feature of active brassinosteroids. Mutants deficient in the DET2 enzyme exhibit severe dwarfism and developmental defects, highlighting the critical role of 3-oxo-5α-steroid formation in plant physiology. nih.gov These defects can be rescued by the application of downstream brassinosteroid intermediates, confirming the specific role of DET2 in the biosynthetic pathway. nih.gov

Table 2: Key Enzymatic Steps Involving 3-Oxo-5α-Steroids in Brassinosteroid Biosynthesis

| Enzyme | Gene (in Arabidopsis) | Substrate Class | Product Class | Physiological Significance |

| Steroid 5α-Reductase | DET2 | 3-Oxo-Δ4-steroid | 3-Oxo-5α-steroid (e.g., (24R)-5α-ergostan-3-one) | Establishes the core 5α-steroid skeleton required for all active brassinosteroids. nih.govgenome.jp |

| Cytochrome P450s (e.g., DWF4, CPD, BR6OX) | DWF4, CPD, BR6OX1/2 | 3-Oxo-5α-steroid intermediates | Hydroxylated/Oxidized 5α-steroids (e.g., Castasterone) | Sequential modifications of the 5α-steroid core to produce biologically active hormones. kegg.jpgenome.jp |

Advanced Research Methodologies and Analytical Approaches

Enzyme Kinetic Studies (In Vitro and Ex Vivo)

Enzyme kinetic studies are fundamental to understanding the efficiency and substrate specificity of enzymes involved in 3-oxo-5α-steroid metabolism. These studies are typically performed in vitro using purified or recombinant enzymes, or ex vivo using tissue homogenates.

The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity), are crucial for characterizing enzyme activity. Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of the enzyme's affinity for the substrate. Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate.

The determination of these parameters involves incubating the enzyme with varying concentrations of a substrate, such as testosterone (B1683101) or androstenedione (B190577), and measuring the rate of product formation. nih.gov For instance, studies on 5α-reductase type 1 have reported Km values of 2.5 µM for testosterone and 0.5 µM for progesterone (B1679170), with corresponding Vmax values of 2.5 nmol/min/mg and 1.8 nmol/min/mg, respectively. uniprot.org In contrast, 5α-reductase type 2 exhibits a higher affinity for testosterone with a reported Km of 74 nM. uniprot.org Kinetic analyses have also been performed on human prostate tissue, revealing differences in Km and Vmax for androstenedione 5α-reductase between the epithelial and stromal compartments. nih.gov In one study, Km values for testosterone with 5α-reductase in foreskin tissue from healthy boys ranged from 81.8 to 118.1 nM, and Vmax values ranged from 8.9 to 30.1 pmol/mg/h. nih.gov

Interactive Data Table: Kinetic Parameters of 5α-Reductase Isozymes

| Enzyme | Substrate | Km | Vmax | Source |

|---|---|---|---|---|

| 5α-Reductase Type 1 | Testosterone | 2.5 µM | 2.5 nmol/min/mg | uniprot.org |

| 5α-Reductase Type 1 | Progesterone | 0.5 µM | 1.8 nmol/min/mg | uniprot.org |

| 5α-Reductase Type 1 | Androstenedione | 2.8 µM | 2.2 nmol/min/mg | uniprot.org |

| 5α-Reductase Type 2 | Testosterone | 74 nM | 0.5 nmol/min/mg | uniprot.org |

| 5α-Reductase Type 2 | Progesterone | 42 nM | Not Reported | uniprot.org |

| 5α-Reductase Type 2 | Androstenedione | 170 nM | Not Reported | uniprot.org |

| 5α-Reductase (Foreskin) | Testosterone | 81.8 - 118.1 nM | 8.9 - 30.1 pmol/mg/h | nih.gov |

| Androstenedione 5α-Reductase (Prostate Stroma) | Androstenedione | 211 nM (Normal), 668 nM (BPH) | 130 pmol/mg protein/h (Normal), 415 pmol/mg protein/h (BPH) | nih.gov |

| Androstenedione 5α-Reductase (Prostate Epithelium) | Androstenedione | 120 nM (Normal & BPH) | 56 pmol/mg protein/h (Normal), 73 pmol/mg protein/h (BPH) | nih.gov |

Inhibition kinetics analysis is vital for the development and characterization of enzyme inhibitors, which can be valuable therapeutic agents. This analysis determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

For example, studies have investigated the inhibitory effects of various compounds on 5α-reductase isozymes. nih.gov The benzoquinolinone LY320236 was found to be a competitive inhibitor of type I 5α-reductase and a non-competitive inhibitor of the type II isozyme. nih.gov Another study on 3-carboxy A-ring aryl steroids demonstrated that these compounds act as uncompetitive inhibitors with respect to both testosterone and NADPH for both rat hepatic and human prostatic steroid 5α-reductases. nih.gov Finasteride (B1672673) is a well-known inhibitor of 5α-reductase, and its inhibitory effects have been studied using kinetic experiments. nih.gov Some novel substituted benzoyl benzoic and phenylacetic acids have been identified as potent and selective inhibitors of human type 2 5α-reductase, with IC50 values in the nanomolar range. researchgate.net

Interactive Data Table: Inhibition of 5α-Reductase

| Inhibitor | Enzyme Isozyme(s) | Mode of Inhibition | Ki / IC50 | Source |

|---|---|---|---|---|

| LY320236 | Type I 5α-Reductase | Competitive | Ki = 3.39 nM | nih.gov |

| LY320236 | Type II 5α-Reductase | Non-competitive | Ki = 29.7 nM | nih.gov |

| 3-Carboxy A-ring aryl steroids | Rat Hepatic & Human Prostatic 5α-Reductase | Uncompetitive | Not Reported | nih.gov |

| Phenylacetic acid derivative (compound 12) | Human Type 2 5α-Reductase | Not Reported | IC50 = 5 nM | researchgate.net |

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of steroids due to its high sensitivity, specificity, and versatility. When coupled with chromatographic separation techniques, it allows for comprehensive profiling and accurate quantification of 3-oxo-5α-steroids and related metabolites.

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), are powerful techniques for steroid metabolome profiling. oup.com These methods enable the separation, identification, and quantification of a wide range of steroids and their metabolites in biological samples such as serum, plasma, urine, and tissue homogenates. oup.comaacrjournals.orgnih.gov

LC-MS/MS methods have been developed for the simultaneous quantitation of multiple androgens and their metabolites, providing a comprehensive picture of steroidogenic pathways. aacrjournals.orgnih.gov For instance, a method for the simultaneous analysis of nine hydroxy-androgens in human serum has been established using stable isotope dilution LC-ESI-MS/MS. nih.gov This approach allows for detailed metabolite profiling, which is crucial for understanding the metabolic flux in various physiological and pathological conditions. aacrjournals.org LC-MS/MS has also been instrumental in identifying markers for deficiencies in steroidogenic enzymes, such as Δ4-3-oxo-steroid 5β-reductase, by detecting specific bile acids in urine. nih.gov

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the gold standard for accurate quantification of enzyme activity. This method involves using stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass. plos.org This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements. plos.orgupf.edu

This technique has been successfully applied to quantify 5α-reductase activity by measuring the conversion of a stable isotope-labeled substrate to its corresponding product. nih.govoup.com For example, a method using stable isotope-labeled testosterone and LC-MS/MS has been developed to determine testosterone metabolic clearance and production rates. oup.com Furthermore, stable isotopic tracing with LC-MS/MS can be used to follow the concurrent metabolism of multiple potential steroid precursors, providing insights into pathway flux. aacrjournals.org

Immunoassays for Enzyme Quantification (e.g., ELISA)

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of proteins, including the enzymes that metabolize 3-oxo-5α-steroids. cusabio.comantibodies-online.comabbexa.commybiosource.comcloud-clone.com These assays are based on the specific binding of an antibody to its target antigen.

ELISA kits are commercially available for the quantification of steroid 5α-reductase isozymes (SRD5A1 and SRD5A2) in various biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates. cusabio.comantibodies-online.comabbexa.com These kits typically employ a sandwich ELISA format, where the target enzyme is captured between two antibodies, and the signal is generated by an enzyme-conjugated detection antibody. abbexa.comcloud-clone.com The concentration of the enzyme in the sample is determined by comparing the signal to a standard curve generated with known concentrations of the recombinant enzyme. cloud-clone.com These assays offer a high-throughput and relatively simple method for quantifying enzyme levels, which can be correlated with enzyme activity and gene expression data.

Interactive Data Table: Commercially Available ELISA Kits for 5α-Reductase

| Target Enzyme | Sample Types | Detection Range | Sensitivity | Source |

|---|---|---|---|---|

| Rat SRD5A1 | Serum, plasma, cell culture supernates, tissue homogenates | 15.6 - 1000 pg/mL | 3.9 pg/mL | cusabio.com |

| Steroid 5 Alpha Reductase (SRD5a) | Cell Culture Supernatant, Plasma, Serum, Tissue Homogenate | Not specified | 0.1 ng/mL | antibodies-online.com |

| Mouse SRD5A2 | Serum, plasma, tissue homogenates, cell lysates, other biological fluids | Not specified | Not specified | abbexa.com |

| Human SRD5A1 | Serum, plasma, tissue homogenates, other biological fluids | 0.312 - 20 ng/mL | Not specified | cloud-clone.com |

| Monkey SRD5a | Body fluids, tissue homogenates, secretions | Not specified | Not specified | mybiosource.com |

Molecular Biology Techniques for Gene Expression Analysis

Understanding the factors that control the synthesis of 3-oxo-5-alpha-steroids begins at the genetic level. Molecular biology techniques are fundamental for quantifying the expression of genes encoding key steroidogenic enzymes, such as the SRD5A family (SRD5A1, SRD5A2, and SRD5A3). genecards.orggenecards.orgwikipedia.org

The quantification of messenger RNA (mRNA) provides a snapshot of gene activity, indicating which enzymes are being actively produced in a given cell or tissue.

Quantitative Polymerase Chain Reaction (qPCR): This technique is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts. Researchers use qPCR to analyze the expression levels of SRD5A1, SRD5A2, and SRD5A3 in various contexts. For instance, qPCR has been employed to demonstrate the downregulation of SRD5A gene expression in cell lines like DU-145 after treatment with certain rice bran extracts. researchgate.netmdpi.comnih.gov Similarly, it was used to show that minoxidil (B1677147) significantly downregulates SRD5A2 gene expression in human keratinocyte (HaCaT) cell lines. srce.hr In prostate cancer cell lines (LNCaP, 22rv1, and LAPC4), qPCR confirmed that androgens induce the expression of SRD5A1 while repressing SRD5A2. oup.com

RNA Sequencing (RNA-Seq): Offering a more comprehensive view, RNA-Seq provides a transcriptome-wide analysis of gene expression. mdpi.com This powerful technique allows for the simultaneous measurement of all RNA transcripts in a sample, enabling the discovery of novel genes and regulatory networks involved in steroidogenesis. frontiersin.org For example, RNA-Seq has been used to compare the transcriptomes of fetal and adult Leydig cells, revealing significant differences in the expression of steroidogenic genes. frontiersin.org In human adrenocortical cells, time-resolved RNA-Seq has detailed the dynamic changes in gene expression, including those for steroidogenic enzymes, following stimulation by hormones like ACTH and angiotensin II. mdpi.combiorxiv.org It has also been used to compare the gene expression profiles of KGN granulosa-like tumor cells with primary human granulosa cells, identifying differences in steroidogenic gene expression. plos.org

Table 1: Selected Studies Using mRNA Quantification for SRD5A Gene Expression

| Model System | Technique | Target Gene(s) | Key Finding | Reference(s) |

|---|---|---|---|---|

| DU-145 Prostate Cells | qPCR | SRD5A1, SRD5A2, SRD5A3 | Rice bran extracts downregulated SRD5A gene expression. | researchgate.net |

| HaCaT Keratinocytes | RT-qPCR | SRD5A2 | Minoxidil treatment resulted in a significant downregulation of SRD5A2 expression. | srce.hr |

| Porcine Granulosa Cells | RNA-Seq | Steroidogenesis-related genes | Zearalenone exposure altered the transcript levels of genes involved in steroidogenesis. | nih.gov |

| LNCaP, LAPC4, 22rv1 Prostate Cancer Cells | qPCR | SRD5A1, SRD5A2 | Androgen receptor activation induces SRD5A1 and represses SRD5A2 expression. | oup.com |

| Human Adrenocortical Cells | RNA-Seq | Whole transcriptome | ACTH and Angiotensin II induce robust, time-dependent gene expression changes required for steroidogenesis. | mdpi.com |

While mRNA levels indicate the potential for protein production, direct analysis of protein expression confirms the presence and quantity of the enzymes themselves.

Western Blot: This technique is used to detect and quantify specific proteins in a sample, such as a cell lysate. bioscientifica.com Antibodies specific to SRD5A1, SRD5A2, or SRD5A3 are used to probe a membrane containing separated proteins. fn-test.comcloud-clone.comabclonal.com Western blotting has been used to assess the levels of SRD5A1 and SRD5A2 in the nuclear and cytoplasmic compartments of prostate cancer cells (LNCaP, PC3) and non-malignant prostate cells (RWPE-1). bioscientifica.com It has also been used to confirm the absence of SRD5A1 transcript and protein in knockout mouse models. jax.org

Immunostaining (Immunohistochemistry): This method allows for the visualization of protein expression within the context of tissue architecture. By using antibodies tagged with a fluorescent or colorimetric marker, researchers can identify the specific cells that express a target protein and its subcellular location. protilatky.cz For example, immunohistochemistry has revealed that in the male rat liver, SRD5A1 protein is located in the perinuclear cytoplasm of hepatocytes. nih.gov Furthermore, specific monoclonal antibodies have been developed to characterize the expression of 5-alpha-reductase-3 in various benign and malignant human tissues. researchgate.net

Genetic Engineering and Animal Model Development

To understand the physiological role of 3-oxo-5-alpha-steroid metabolism in vivo, researchers turn to genetically engineered animal models and specialized in vitro cell systems.

Genetically modified animal models, particularly mice, in which genes like Srd5a1 or Srd5a2 have been inactivated (knockout), are invaluable for functional studies. genecards.orggenecards.org These models help to reveal the specific roles of each isoenzyme in development, physiology, and disease.

Srd5a1 Knockout (KO) Mice: Female mice lacking the Srd5a1 gene exhibit reduced litter sizes and an inability to initiate parturition, highlighting a key role for 5-alpha-reduced progesterone metabolites in pregnancy and labor. jax.org

Srd5a2 Knockout (KO) Mice: These models are crucial for studying male sexual development, as SRD5A2 is the key enzyme for converting testosterone to dihydrotestosterone (B1667394) (DHT) in male genital tissues. genoway.com

Double Knockout (dKO) Models: To investigate compensatory mechanisms, researchers have created mice lacking multiple enzymes. A double knockout model of Hsd17b3 and Srd5a1 was developed to study the contribution of the alternate "backdoor" pathway of androgen synthesis. nih.gov Studies on mice lacking both Srd5a1 and Srd5a2 have also been conducted to explore virilization and fertility. oup.com

Table 2: Examples of Genetically Engineered Mouse Models for 5α-Reductase Research

| Model | Gene(s) Modified | Key Phenotype/Application | Reference(s) |

|---|---|---|---|

| Srd5a1 Knockout | Srd5a1 | Female mice show impaired parturition and reduced litter size. | jax.org |

| Srd5a2 Conditional Knockout | Srd5a2 | Model for studying androgen signaling and male sexual development. | genoway.com |

| Hsd17b3 / Srd5a1 Double Knockout | Hsd17b3 and Srd5a1 | Used to investigate the contribution of the alternate pathway of androgen biosynthesis. | nih.gov |

| Srd5a1 / Srd5a2 Double Knockout | Srd5a1 and Srd5a2 | Used to study the roles of 5α-reduced androgens in male virilization and fertility. | oup.com |

Cell culture systems provide a controlled environment to study the molecular mechanisms of 3-oxo-5-alpha-steroid metabolism without the complexity of a whole organism. mpg.de

Immortalized Cell Lines: Various human cell lines are standard models. The H295R cell line, derived from an adrenocortical carcinoma, is widely used to study the regulation of steroidogenesis. mdpi.combiorxiv.org Prostate cancer cell lines such as LNCaP, DU-145, and 22rv1 are instrumental in research on androgen metabolism and its role in cancer. researchgate.netoup.comresearchgate.net The KGN cell line is a model for steroid production in ovarian granulosa cells, while HaCaT keratinocytes are used for dermatological studies. srce.hrplos.org

Primary Cell Cultures: Cells isolated directly from tissues, such as human adrenocortical cells or fetal rat brain cells, offer a model that more closely resembles the in vivo state. mdpi.combiorxiv.orgnih.gov For example, aggregating fetal brain cells in culture have been used as a model to study the developmental regulation of the progesterone 5-alpha-reductase pathway. nih.gov

Bioinformatics and Systems Biology Approaches

The advent of high-throughput technologies like RNA-Seq has generated vast amounts of data, necessitating the use of bioinformatics and systems biology to interpret the complex networks governing steroid metabolism. srce.hrmdpi.commpg.de These computational approaches allow for a holistic understanding of metabolic pathways.

Comparative Genomics: Bioinformatic tools are used to screen entire genomes of thousands of microorganisms to identify genes and pathways related to steroid catabolism. asm.org This approach has revealed that the capacity to degrade steroids is present in specific bacterial phyla like Actinobacteria and Proteobacteria and has provided insights into the evolution and horizontal gene transfer of these pathways. asm.org

Transcriptome Analysis: Bioinformatics pipelines are essential for analyzing RNA-Seq data to identify differentially expressed genes, discover alternative splicing events, and map gene expression to specific metabolic pathways, such as the steroid biosynthesis pathway (KEGG ko00100). frontiersin.orgfrontiersin.org

Regulatory Network Prediction: Computational methods are employed to predict the structure of operons (clusters of co-regulated genes) and to identify the binding sites of transcriptional regulators, such as KstR, which controls steroid catabolism genes in bacteria. nih.govresearchgate.net This helps in understanding how the expression of steroid-metabolizing enzymes is controlled.

These integrated approaches, from gene expression analysis to systems-level modeling, provide a comprehensive framework for investigating the multifaceted roles of 3-oxo-5-alpha-steroids in biology and medicine.

Pathway Enrichment Analysis (GO, KEGG)

Pathway enrichment analysis is a powerful computational method used to determine if a list of genes or proteins of interest is over-represented in predefined sets of genes, such as those belonging to a specific biological pathway or having a particular molecular function. For researchers studying 3-oxo-5α-steroids, this methodology is crucial for understanding the broader biological context and functional implications of the enzymes and pathways responsible for their synthesis and metabolism. The primary tools for this analysis are the Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.

Gene Ontology (GO) Analysis: GO provides a structured, species-independent vocabulary to describe the functions of genes and proteins. It is organized into three domains: Molecular Function, Biological Process, and Cellular Component. When analyzing genes involved in 3-oxo-5α-steroid metabolism, such as the steroid 5α-reductase family (SRD5A), GO enrichment analysis can highlight their key roles. For instance, an analysis of genes differentially expressed in a condition affecting steroid metabolism might reveal a significant enrichment of terms directly related to the synthesis of 3-oxo-5α-steroids. uniprot.orguniprot.orgdrugbank.com

Key GO terms associated with the enzymes that catalyze the formation of 3-oxo-5α-steroids are frequently identified in enrichment analyses. uniprot.orghmdb.ca These terms provide a detailed functional annotation of the proteins involved. yeastgenome.org For example, the enzyme 3-oxo-5-alpha-steroid 4-dehydrogenase is annotated with specific GO terms that describe its catalytic activity and its role in broader metabolic processes. uniprot.orgyeastgenome.org

Table 1: Gene Ontology (GO) Terms Associated with 3-Oxo-5α-Steroid Metabolism

| GO ID | Term | Aspect | Description |

| GO:0003865 | 3-oxo-5-alpha-steroid 4-dehydrogenase activity | Molecular Function | Catalysis of the reaction: a 3-oxo-5-alpha-steroid + acceptor = a 3-oxo-delta(4)-steroid + reduced acceptor. yeastgenome.org |

| GO:0008203 | androgen biosynthetic process | Biological Process | The chemical reactions and pathways resulting in the formation of androgens. uniprot.orguniprot.org |

| GO:0008202 | steroid metabolic process | Biological Process | The chemical reactions and pathways involving any steroid, a class of polycyclic organic compounds. ebi.ac.uk |

| GO:0016021 | integral component of membrane | Cellular Component | A gene product that is a component of a membrane and has some part of its sequence embedded in or spanning the membrane. hmdb.ca |

| GO:0005789 | endoplasmic reticulum membrane | Cellular Component | The lipid bilayer surrounding the endoplasmic reticulum. uniprot.orghmdb.cauniprot.org |

Kyoto Encyclopedia of Genes and Genomes (KEGG) Analysis: KEGG is a database resource for understanding high-level functions and utilities of the biological system, from molecular-level information, especially large-scale molecular datasets generated by genome sequencing and other high-throughput experimental technologies. protocols.io KEGG pathway analysis helps to map genes of interest to specific metabolic or signaling pathways. The enzymes responsible for producing 3-oxo-5α-steroids, primarily the steroid 5α-reductases (SRD5A1, SRD5A2, SRD5A3), are integral components of several key KEGG pathways. wikipedia.orgwikipedia.org

Enrichment analysis of these genes consistently points to their involvement in steroid hormone biosynthesis. hmdb.cagenome.jp For example, studies investigating the targets of certain therapeutic compounds or the genetic basis of diseases like liver cancer have used KEGG analysis to show that proteins like SRD5A1 and SRD5A3 are enriched in pathways related to steroid metabolism and cancer. springermedizin.denih.gov

Table 2: KEGG Pathways Involving 3-Oxo-5α-Steroid Metabolism

| Pathway ID | Pathway Name | Relevance to 3-Oxo-5α-steroid |

| map00140 | Steroid hormone biosynthesis | This is the central pathway detailing the synthesis of steroid hormones, including the conversion of testosterone and progesterone into their 5α-reduced metabolites. hmdb.cagenome.jp |

| map01100 | Metabolic pathways | A comprehensive map that includes steroid biosynthesis as a major component among all metabolic processes. genome.jp |

| - | Androgen and estrogen metabolism | This pathway describes the interconversion and metabolism of male and female sex hormones, where 5α-reduction is a critical step. wikipedia.orgwikipedia.org |

| - | Prostate cancer | The formation of dihydrotestosterone, a potent 3-oxo-5α-steroid, is a key driver in this disease pathway. hmdb.ca |

Single-Cell Sequencing Applications

Single-cell sequencing (SCS), particularly single-cell RNA sequencing (scRNA-seq), has revolutionized the study of complex biological tissues by allowing researchers to investigate gene expression at the resolution of individual cells. This technology is particularly valuable for dissecting the cellular heterogeneity within tissues and understanding the specific roles of different cell types in physiological and pathological processes involving 3-oxo-5α-steroids.

A prime application of scRNA-seq in this context is in cancer research. For example, in prostate cancer, where the 3-oxo-5α-steroid dihydrotestosterone (DHT) plays a critical role, scRNA-seq can be used to identify the specific cell populations within the tumor microenvironment that are responsible for steroid metabolism. A study on prostate cancer utilized scRNA-seq to identify genes related to carcinoma-associated fibroblasts (CAFs). nih.gov By analyzing the transcriptome of individual cells from prostate tumors, researchers were able to extract CAFs-related genes and assess their impact on prognosis. nih.gov